molecular formula C12H28N4 B12694036 N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine CAS No. 50679-12-4

N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine

Cat. No.: B12694036
CAS No.: 50679-12-4
M. Wt: 228.38 g/mol
InChI Key: UWSIMPSCFKSEFA-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine is a chemical compound with the molecular formula C10H24N4. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with methyl groups and a piperazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine can be synthesized through a multi-step process. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid to introduce the methyl groups. The resulting intermediate is then reacted with 4-methylpiperazine to form the final product. The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles, reacting with alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxides, nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted ethylenediamine derivatives.

Scientific Research Applications

N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of surfactants, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its piperazine ring allows it to interact with biological membranes, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’-Trimethylethylenediamine: A simpler derivative with only methyl groups attached to the nitrogen atoms.

    N,N,N’-Tetramethylethylenediamine: Another derivative with four methyl groups, lacking the piperazine ring.

    N,N’-Dimethylethylenediamine: Contains two methyl groups and is used in similar applications.

Uniqueness

N,N,N’-Trimethyl-N’-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

N,N,N'-Trimethyl-N'-(2-(4-methyl-1-piperazinyl)ethyl)ethylenediamine (CAS: 50679-12-4) is a nitrogen-containing compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C12H28N4
  • Molar Mass : 228.38 g/mol
  • LogP : -0.154 (indicating hydrophilicity)

The compound features a piperazine ring, which is known for its pharmacological properties, making it a candidate for various therapeutic applications.

Antiproliferative and Cytotoxic Effects

Recent studies have indicated that compounds containing piperazine moieties exhibit significant antiproliferative and cytotoxic activities against various cancer cell lines. For instance, derivatives of piperazine have been shown to inhibit cell growth in human cancer lines such as HL60 (promyelocytic leukemia) and HCT116 (colon carcinoma) with notable efficacy.

CompoundCell LineIC50 (µM)% Cell Viability at 1 µM
This compoundHL602.3720-35%
This compoundHCT1160.8628-48%

These findings suggest that the compound may be effective in targeting specific cancer cells while maintaining lower toxicity to normal cells, a critical factor in drug development .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with cellular receptors and pathways that regulate cell proliferation and apoptosis. The presence of the piperazine ring allows for multiple hydrogen bonding interactions with biological targets, enhancing its potential as an anticancer agent .

Case Studies

  • Cytotoxicity in Cancer Research :
    In a study assessing the cytotoxic effects of various piperazine derivatives, this compound was evaluated alongside other compounds. The results demonstrated significant cell viability reduction in both HL60 and HCT116 cell lines, indicating its potential as an anticancer drug candidate .
  • Antiviral Properties :
    Another area of research highlighted the antiviral properties of related piperazine compounds. These compounds were shown to inhibit the replication of viruses such as HSV-1, suggesting that this compound may also possess antiviral capabilities worth exploring further .

Future Research Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against cancer cells.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound and its derivatives.

Properties

CAS No.

50679-12-4

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

N,N,N'-trimethyl-N'-[2-(4-methylpiperazin-1-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H28N4/c1-13(2)5-6-14(3)7-10-16-11-8-15(4)9-12-16/h5-12H2,1-4H3

InChI Key

UWSIMPSCFKSEFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCN(C)CCN(C)C

Origin of Product

United States

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